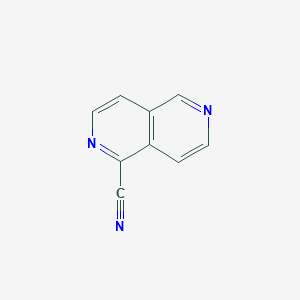

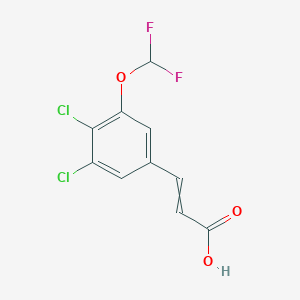

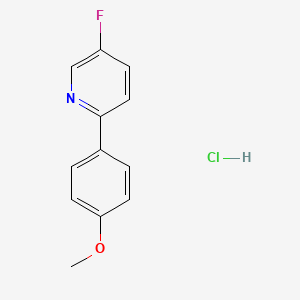

2,6-Naphthyridine-1-carbonitrile

Übersicht

Beschreibung

“2,6-Naphthyridine-1-carbonitrile” is a chemical compound. It is part of the naphthyridines family, which are nitrogen-containing heterocyclic compounds . Naphthyridines have a wide range of biological applications and are used in diagnostics, treatment of several human diseases, agriculture, industrial endeavors, and photophysical applications .

Molecular Structure Analysis

Naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .

Chemical Reactions Analysis

While specific chemical reactions involving “2,6-Naphthyridine-1-carbonitrile” are not detailed in the available resources, naphthyridines in general have been studied for their reactivity with various reagents .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Development

2,6-Naphthyridine-1-carbonitrile and its derivatives exhibit versatile chemical properties, leading to diverse applications in synthetic organic chemistry. The preparation of 1-substituted and 1,4-disubstituted derivatives of 3-amino-2,6-naphthyridine, for instance, is accomplished through base-mediated intramolecular cyclization. These derivatives are further utilized to create pyrrolo[2,3-c]-2,6-naphthyridines via palladium-catalyzed amination, showcasing the compound's potential in complex organic syntheses (Han & Biehl, 2002). Furthermore, extensive structural manipulations of 2-aminopyridine-3-carbonitrile derivatives have led to the creation of various annulated pyridine derivatives, including [1,8]naphthyridine derivatives, highlighting the structural versatility and the potential for creating novel compounds with unique properties (El-Adasy et al., 2013).

Corrosion Inhibition

In the field of materials science, naphthyridine derivatives have demonstrated significant efficacy as corrosion inhibitors. The corrosion inhibition efficiencies of specific naphthyridine derivatives on mild steel in hydrochloric acid have been meticulously analyzed using various methods, indicating high inhibition activities and suggesting the compound's application in protecting industrial materials (Singh et al., 2016). This aspect is further validated by studies demonstrating the inhibition effect of naphthyridine derivatives on N80 steel in hydrochloric acid, underlining the potential of these compounds in extending the lifespan of metals exposed to corrosive environments (Ansari & Quraishi, 2015).

Photovoltaic Applications

The field of renewable energy also benefits from the unique properties of 2,6-naphthyridine-1-carbonitrile derivatives. Naphthyridine and acridinedione coordinated ruthenium (II) complexes, for example, have been synthesized and utilized in dye-sensitized solar cells. These compounds have shown promising results in improving the efficiency of solar cells, indicating the compound's role in enhancing sustainable energy technologies (Anandan et al., 2004).

Fluorescence Studies

In the realm of optical materials, naphthyridine derivatives have been explored for their fluorescence properties. Compounds such as 5-amino-2-aryl-3H-chromeno[4,3,2-de][1,6]naphthyridine-4-carbonitriles have been synthesized and their fluorescence quantum yields investigated, paving the way for their potential use in optical and electronic devices (Wu et al., 2010). The structure-fluorescence relationship of these compounds has been studied to optimize their performance as organic fluorescent materials, demonstrating the compound's potential in advanced material science (Wei et al., 2014).

Eigenschaften

IUPAC Name |

2,6-naphthyridine-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-5-9-8-2-3-11-6-7(8)1-4-12-9/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARXAMKXXAUEBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1C=NC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Naphthyridine-1-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1413673.png)

![1-[(2-Fluorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1413674.png)

![N-[(2,5,6-Trimethoxypyridin-3-yl)methylidene]hydroxylamine](/img/structure/B1413682.png)